Superior Clinical Efficacy in Acute Schizophrenia: Brilaroxazine vs. Aripiprazole in a Direct Head-to-Head Phase 2 Trial
In a double-blind, randomized, placebo-controlled Phase 2 trial (NCT01490086) in patients with acute relapse of schizophrenia or schizoaffective disorder, brilaroxazine at doses of 15 mg and 50 mg demonstrated a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. In contrast, the active comparator aripiprazole at 15 mg/day failed to separate from placebo in the same trial, underscoring brilaroxazine's superior efficacy signal in this study population [1].
| Evidence Dimension | Change in PANSS total score (vs. placebo) |
|---|---|
| Target Compound Data | Brilaroxazine 15 mg: mean difference -8.82 (p=0.021); Brilaroxazine 50 mg: mean difference -7.8 (p=0.016) |
| Comparator Or Baseline | Aripiprazole 15 mg/day: mean difference +2.09 (p=0.556) |
| Quantified Difference | Brilaroxazine 15 mg achieved a 10.91-point greater reduction in PANSS vs. aripiprazole. Brilaroxazine 50 mg achieved a 9.89-point greater reduction. |
| Conditions | Phase 2, double-blind, randomized, placebo-controlled trial (NCT01490086); 234 patients; 28 days; active comparator aripiprazole 15 mg/day arm. |
Why This Matters
This direct comparison provides strong, quantitative evidence that brilaroxazine can achieve significant symptom reduction where aripiprazole, a widely used first-line treatment, did not, making it a critical tool for studying treatment-resistant schizophrenia.
- [1] PMC. Table 4: Clinical efficacy trials of brilaroxazine in schizophrenia. (Data from NCT01490086; Cantillon, Prakash et al. 2017). View Source
